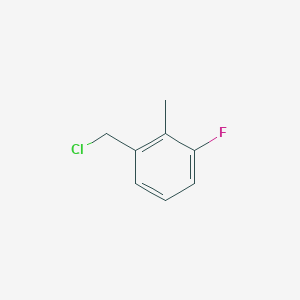

![molecular formula C16H19NO6S B2505614 N-(呋喃-3-基甲基)-N-(2-甲氧基乙基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺 CAS No. 1421507-86-9](/img/structure/B2505614.png)

N-(呋喃-3-基甲基)-N-(2-甲氧基乙基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

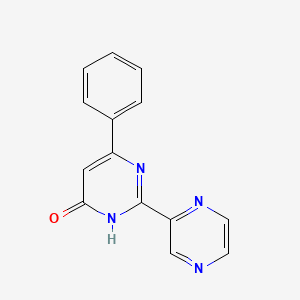

The compound N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative that has been studied for its potential pharmacological properties. Sulfonamides are known for their ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes including the regulation of intraocular pressure (IOP). The research on furan and furoxan sulfonamides, as mentioned in the first paper, indicates that these compounds can be potent inhibitors of human carbonic anhydrase isoforms and may serve as potential antiglaucoma agents .

Synthesis Analysis

The synthesis of furan sulfonamide derivatives typically involves the introduction of a sulfonamide group into a furan ring system. The paper on furazan and furoxan sulfonamides describes the preparation of a series of these compounds, which includes the attachment of the sulfonamide group to a phenylene bridge, resulting in high potency on the hCA XII isoform . Although the exact synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide likely features a furan ring, which is a five-membered aromatic ring with oxygen, linked to a sulfonamide group. The presence of a phenylene bridge, as mentioned in the first paper, suggests that the compound may have a rigid structure that could influence its binding affinity to carbonic anhydrase isoforms .

Chemical Reactions Analysis

The chemical reactivity of furan sulfonamides can be influenced by the presence of various substituents on the furan ring and the nature of the sulfonamide group. The first paper indicates that structural modifications can have significant effects on the potency and selectivity of these compounds towards different isoforms of carbonic anhydrase . The reactivity of the sulfonamide group is also crucial for the inhibition of the enzyme, as it mimics the natural substrate of carbonic anhydrase.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would be influenced by its molecular structure. The presence of the methoxyethyl group could impart some degree of hydrophilicity, while the aromatic and heterocyclic components may contribute to the compound's lipophilicity. These properties are important for the compound's solubility, stability, and ability to cross biological membranes, which are critical factors for its potential use as a drug. The first paper suggests that similar compounds have been effective in lowering IOP in animal models, which is indicative of their ability to reach the target site of action within the eye .

科学研究应用

抗癌和抗增殖活性

一项由Romagnoli等人(2015年)进行的研究突出了新型3-芳基氨基苯并呋喃衍生物的设计、合成和评价,包括与N-(呋喃-3-基甲基)-N-(2-甲氧基乙基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺结构相似的化合物。这些化合物通过抑制微管聚合、诱导凋亡,并在体外和体内显示出强大的血管破坏特性,对癌细胞表现出显著的抗增殖活性。在这个系列中最有前途的化合物在小鼠模型中展示出与康柏雷他定A-4磷酸盐相当的抗肿瘤活性,突显了其在癌症治疗中的潜力Romagnoli et al., 2015。

酶抑制

Kucukoglu等人(2016年)合成了一系列多甲氧基吡唑啉苯磺酰胺,研究了它们对肿瘤和非肿瘤细胞系的细胞毒活性以及对碳酸酐酶同工酶的抑制作用。这些化合物显示出优越的碳酸酐酶抑制活性,与参考化合物乙酰唑胺相比,具有潜在的治疗这些酶介导疾病的影响Kucukoglu et al., 2016。

材料科学和腐蚀抑制

Sappani和Karthikeyan(2014年)测试了类似结构的化合物作为酸性条件下轻钢腐蚀抑制剂的潜力。研究发现这些化合物作为混合型抑制剂,通过吸附,遵循Langmuir吸附等温线,提高了轻钢在硫酸介质中的耐蚀性。这项研究为工业和工程化学提供了一种保护金属免受腐蚀的化学手段,开辟了应用领域Sappani & Karthikeyan, 2014。

属性

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6S/c1-20-7-5-17(11-13-4-6-21-12-13)24(18,19)14-2-3-15-16(10-14)23-9-8-22-15/h2-4,6,10,12H,5,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIXWFMYLSWRNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromobicyclo[1.1.1]pentane-1-carboxylic Acid](/img/structure/B2505531.png)

![N-(1-benzylpiperidin-4-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2505533.png)

![(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol](/img/structure/B2505534.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2505535.png)

![methyl 1-butyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2505537.png)

![Ethyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2505540.png)

![N-(2-carbamoylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-3-carboxamide](/img/structure/B2505542.png)

![(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505543.png)